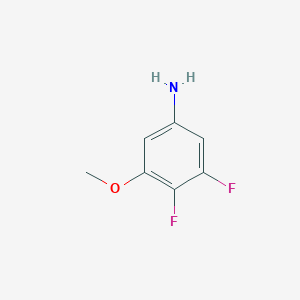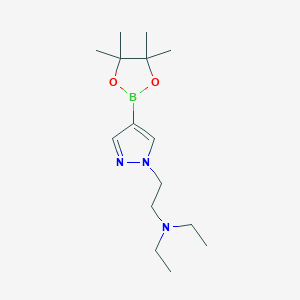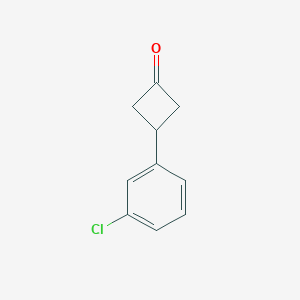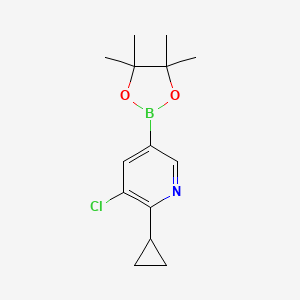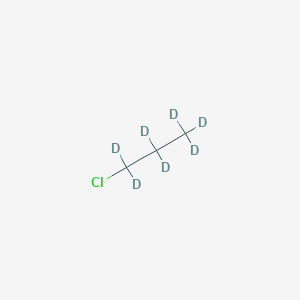
1-Chloropropane-d7
描述
1-Chloropropane-d7 is a deuterated derivative of 1-chloropropane, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for this compound is C3D7Cl, and it is often used as a reference compound in analytical chemistry due to its unique isotopic properties .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloropropane-d7 can be synthesized through several methods. One common approach involves the deuteration of 1-chloropropane using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the catalytic deuteration of propylene followed by chlorination. The process includes:
Deuteration: Propylene (C3H6) is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) to produce deuterated propane (C3D8).
Chlorination: The deuterated propane is then chlorinated using chlorine gas (Cl2) under controlled conditions to yield this compound.
化学反应分析
Types of Reactions: 1-Chloropropane-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination reactions to form propene-d6 (C3D6).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products:
Substitution: Products include deuterated alcohols, nitriles, and amines.
Elimination: The major product is deuterated propene.
科学研究应用
1-Chloropropane-d7 is extensively used in scientific research due to its deuterium labeling:
NMR Spectroscopy: It serves as a standard or reference compound in NMR studies to analyze chemical shifts and coupling constants.
Isotopic Tracing: Used in metabolic studies to trace the pathways of organic compounds in biological systems.
Pharmaceutical Research: Helps in the study of drug metabolism and the identification of metabolic pathways.
Material Science: Utilized in the synthesis of deuterated polymers and materials for studying their properties.
作用机制
The mechanism of action of 1-Chloropropane-d7 in chemical reactions involves the interaction of the deuterium-labeled compound with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, while in elimination reactions, the base abstracts a deuterium atom leading to the formation of a double bond.
相似化合物的比较
1-Chloropropane (C3H7Cl): The non-deuterated analog of 1-Chloropropane-d7.
2-Chloropropane (C3H7Cl): An isomer where the chlorine atom is attached to the second carbon.
1-Bromopropane (C3H7Br): Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms results in different physical and chemical properties compared to its non-deuterated counterparts, making it
属性
IUPAC Name |
1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVRZFUUCLYTO-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
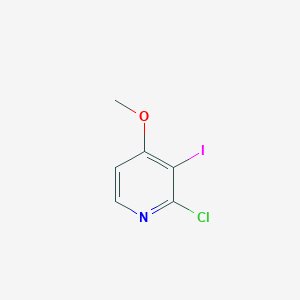
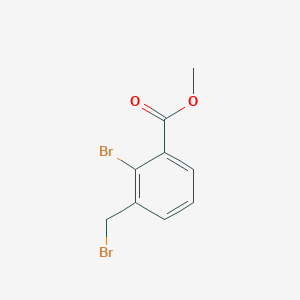

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)
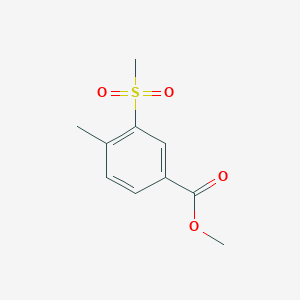
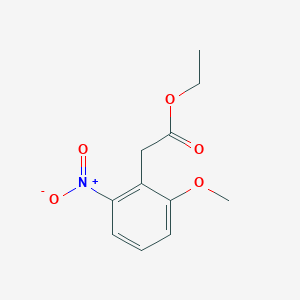
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
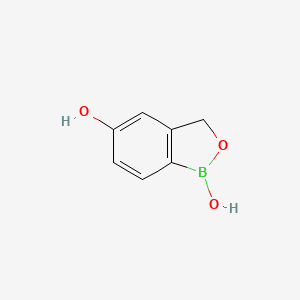
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
